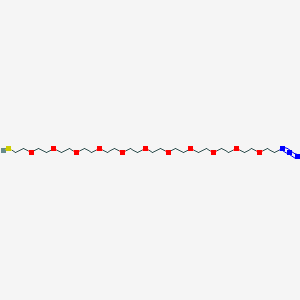

HS-Peg11-CH2CH2N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C24H49N3O11S |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |

InChI |

InChI=1S/C24H49N3O11S/c25-27-26-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24-39/h39H,1-24H2 |

InChI Key |

RKGIMXYCNVQGSG-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

The Versatility of HS-Peg11-CH2CH2N3: A Heterobifunctional Linker for Advanced Bioconjugation

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

HS-Peg11-CH2CH2N3, also known as Thiol-PEG11-Azide, is a highly versatile heterobifunctional crosslinker that is instrumental in the fields of bioconjugation, drug delivery, and materials science. This in-depth guide explores the core functions, chemical properties, and diverse applications of this molecule, providing detailed experimental protocols and visual representations of its utility.

Core Functionality: A Bridge Between Molecules

This compound is meticulously designed with three key functional components: a thiol group (-SH), a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal azide group (-N3). This unique architecture allows for the precise and stable linkage of two different molecules.

The thiol group offers a reactive handle for covalent modification of various substrates. It readily reacts with maleimides, vinyl sulfones, and iodoacetyl groups, and exhibits a strong affinity for gold surfaces, making it ideal for functionalizing nanoparticles.[1][2]

The polyethylene glycol (PEG) spacer is a critical element that imparts favorable physicochemical properties to the resulting conjugate. The hydrophilic nature of the PEG chain enhances the aqueous solubility and stability of the molecule.[3][4] Furthermore, PEGylation is a well-established strategy to reduce the immunogenicity and toxicity of therapeutic molecules, potentially prolonging their circulation time in vivo.[4]

The azide group is a key participant in one of the most efficient and specific bioconjugation reactions: "click chemistry". It can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne or strained alkyne groups, respectively, to form a highly stable triazole linkage. This bio-orthogonal reaction proceeds with high efficiency under mild, aqueous conditions, making it exceptionally suitable for conjugating sensitive biological molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Chemical Formula | C24H49N3O11S | |

| Molecular Weight | 587.72 g/mol | |

| CAS Number | 2148986-08-5 | |

| Purity | >95% | |

| Appearance | Viscous Liquid or White Solid | |

| Solubility | Soluble in water, ethanol, chloroform, DMSO | |

| Storage Conditions | -18°C for long-term storage, protect from light and oxygen |

Visualizing the Functionality and Application

To better illustrate the structure and utility of this compound, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and similar heterobifunctional linkers. These protocols are provided as a guide and may require optimization for specific applications.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an azide-containing molecule, such as this compound, to an alkyne-functionalized biomolecule.

Materials:

-

Azide-functionalized linker (e.g., this compound)

-

Alkyne-functionalized biomolecule (e.g., protein, oligonucleotide)

-

Copper(II) sulfate (CuSO4) solution (e.g., 100 mM in water)

-

Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 200 mM in water or DMSO/tBuOH)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO or other suitable organic solvent for dissolving the linker

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-functionalized linker in DMSO to a stock concentration (e.g., 10 mM).

-

Dissolve the alkyne-functionalized biomolecule in the reaction buffer.

-

Prepare fresh sodium ascorbate solution.

-

-

Pre-complexation of Copper (optional but recommended):

-

In a separate tube, mix the CuSO4 solution with the THPTA or TBTA ligand solution at a 1:2 to 1:5 molar ratio. Incubate for 5 minutes at room temperature.

-

-

Reaction Setup:

-

To the solution of the alkyne-functionalized biomolecule, add the azide-functionalized linker. The molar excess of the linker will depend on the specific application and may range from 4 to 50 equivalents.

-

Add the pre-complexed copper/ligand solution to the reaction mixture. A typical final concentration of copper is 1-2 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper (e.g., 5-10 mM).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can be protected from light.

-

-

Purification:

-

Purify the resulting conjugate to remove excess reagents. The purification method will depend on the nature of the biomolecule and may include size-exclusion chromatography, dialysis, or ethanol precipitation.

-

Protocol 2: Functionalization of Gold Nanoparticles

This protocol describes the surface modification of gold nanoparticles (AuNPs) with this compound.

Materials:

-

Citrate-stabilized gold nanoparticle solution

-

This compound

-

Phosphate buffer (e.g., 10 mM, pH 7.4)

-

Centrifuge

Procedure:

-

Preparation of Linker Solution:

-

Dissolve this compound in the phosphate buffer to a desired concentration (e.g., 1 mg/mL).

-

-

Incubation:

-

Add the this compound solution to the gold nanoparticle solution. The amount of linker added will depend on the size and concentration of the AuNPs and the desired surface density.

-

Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle agitation.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size.

-

Carefully remove the supernatant containing unbound linker.

-

Resuspend the nanoparticle pellet in fresh phosphate buffer.

-

Repeat the washing step (centrifugation and resuspension) at least three times to ensure the removal of all unbound linker.

-

-

Storage:

-

Store the azide-functionalized AuNPs at 4°C for future use in click chemistry reactions.

-

Conclusion

This compound is a powerful and versatile tool for researchers and professionals in drug development and biotechnology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the creation of novel and complex bioconjugates with enhanced stability, solubility, and biocompatibility. The ability to participate in highly specific and efficient click chemistry reactions further expands its utility in a wide range of applications, from the development of targeted therapeutics like ADCs to the creation of advanced functionalized nanomaterials. This guide provides a foundational understanding of the function and application of this compound, empowering researchers to leverage its capabilities in their scientific endeavors.

References

An In-depth Technical Guide to HS-Peg11-CH2CH2N3: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

HS-Peg11-CH2CH2N3 is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This technical guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on detailed experimental protocols and workflow visualizations to aid in its practical implementation.

Chemical Structure and Properties

This compound, also known as Thiol-PEG11-Azide, possesses a distinct molecular architecture consisting of three key components: a terminal thiol (-SH) group, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal azide (-N3) group. This trifunctional design imparts unique characteristics that are highly advantageous for covalently linking different molecular entities.

The thiol group offers a reactive handle for conjugation to various substrates, most notably to cysteine residues in proteins or to surfaces functionalized with maleimide groups. The azide group is a key component for "click chemistry," a class of highly efficient and specific bioorthogonal reactions. The PEG spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates by minimizing immunogenicity and non-specific binding.[1][2]

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C24H49N3O11S | [3] |

| Molecular Weight | 587.72 g/mol | [3][4] |

| CAS Number | 2148986-08-5 | |

| Appearance | Viscous liquid or white solid | |

| Purity | >95% | |

| Solubility | Water, Ethanol, Chloroform, DMSO | |

| Storage Conditions | -18°C for long-term storage, protect from light and oxygen |

Key Applications and Experimental Protocols

The unique structure of this compound makes it a versatile tool for a range of applications, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

PROTACs are chimeric molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. This compound can serve as the linker connecting the POI-binding ligand and the E3 ligase ligand. A common method for this conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.

Experimental Protocol:

This protocol outlines the solid-phase synthesis of a PROTAC using an azide-functionalized resin (to which the E3 ligase ligand is attached) and an alkyne-functionalized POI ligand, with this compound acting as the linker.

-

Resin Preparation: Swell the azide-functionalized resin in dichloromethane (CH2Cl2) for 30 minutes, followed by washing with dimethylformamide (DMF).

-

Reaction Mixture Preparation: In a separate vessel, prepare a mixture of the alkyne-functionalized POI ligand, copper(I) iodide (CuI), and N,N-diisopropylethylamine (DIPEA) in DMF.

-

Coupling Reaction: Add the reaction mixture to the swollen resin and shake for 24 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF.

-

Repeat Coupling (Optional): To ensure complete reaction, the coupling step can be repeated with a fresh reaction mixture.

-

Cleavage: Suspend the resin in a cleavage cocktail (e.g., 50% trifluoroacetic acid (TFA) in CH2Cl2) at room temperature for 1 hour to release the synthesized PROTAC.

-

Purification: The crude PROTAC can be purified by standard chromatographic techniques such as reversed-phase HPLC.

Bioconjugation via Thiol-Maleimide Chemistry

The thiol group of this compound can readily react with a maleimide-functionalized molecule, such as a protein or a surface, to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.

Experimental Protocol:

This protocol describes the conjugation of this compound to a maleimide-activated protein.

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiol groups using a reducing agent like TCEP. Subsequently, remove the excess reducing agent by buffer exchange into a reaction buffer (e.g., PBS, pH 7.0) containing 5-10 mM EDTA to prevent re-oxidation of thiols.

-

Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent like DMSO.

-

Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C.

-

Purification: Remove the excess unreacted this compound from the conjugated protein using size-exclusion chromatography or dialysis.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involving this compound.

Caption: Workflow for PROTAC synthesis using this compound.

Caption: Bioconjugation workflow using thiol-maleimide chemistry.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise and efficient conjugation of diverse molecular entities. Its well-defined structure, favorable solubility, and dual reactivity make it an invaluable tool for researchers and scientists in drug development and related disciplines. The detailed protocols and workflows provided in this guide are intended to support the successful implementation of this reagent in a variety of cutting-edge research applications.

References

An In-depth Technical Guide to the Mechanism and Application of Thiol-PEG-Azide Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional linkers are critical tools in modern bioconjugation, enabling the precise covalent joining of two different molecular entities. Among these, Thiol-PEG-azide linkers have emerged as a versatile and powerful class of reagents.[1][2][3] These three-component molecules consist of a thiol-reactive group, a polyethylene glycol (PEG) spacer, and a terminal azide group. This unique architecture allows for a sequential and bioorthogonal two-step conjugation strategy, making them highly valuable in drug development, diagnostics, and materials science.[4][5]

This technical guide provides a comprehensive overview of the core mechanism of action of Thiol-PEG-azide linkers, detailed experimental protocols, quantitative data on their performance, and applications in the field of bioconjugation.

Core Mechanism of Action

The functionality of a Thiol-PEG-azide linker is derived from the distinct reactivity of its three components: the thiol-reactive group, the PEG spacer, and the azide terminus. The overall mechanism involves a two-step sequential conjugation process.

Step 1: Thiol-Reactive Conjugation

The first step in the conjugation process involves the reaction of the thiol group (-SH) of the linker with a target molecule. This is most commonly achieved through one of two primary reactions:

-

Thiol-Maleimide Michael Addition: The thiol group readily reacts with a maleimide-functionalized molecule, typically at cysteine residues on a protein or peptide, via a Michael addition reaction. This forms a stable thioether bond. The reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5.

-

Disulfide Bond Formation: Alternatively, the thiol group can form a disulfide bond with another thiol-containing molecule. This linkage, while stable under many conditions, can be cleaved by reducing agents, a feature that can be exploited for drug delivery applications.

The Role of the Polyethylene Glycol (PEG) Spacer

The PEG spacer is a crucial component that imparts several beneficial properties to the resulting bioconjugate. These include:

-

Increased Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous environments.

-

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenic potential.

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life.

-

Steric Hindrance Reduction: The flexible PEG chain provides spatial separation between the two conjugated molecules, minimizing steric hindrance and preserving their biological activity.

The length of the PEG spacer can be varied to fine-tune these properties for a specific application.

Step 2: Azide-Mediated "Click" Chemistry

The terminal azide group of the linker enables the second conjugation step through highly efficient and bioorthogonal "click" chemistry reactions. This allows for the attachment of a second molecule of interest that has been functionalized with an alkyne group. Two main types of azide-alkyne cycloaddition are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the [3+2] cycloaddition between the terminal azide and an alkyne, forming a stable 1,4-disubstituted triazole ring. This reaction is highly efficient and proceeds rapidly under mild, aqueous conditions.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where the cytotoxicity of copper is a concern, SPAAC is the preferred method. This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts spontaneously with the azide without the need for a metal catalyst.

Quantitative Data on Linker Performance

The efficiency and stability of the linkages formed by Thiol-PEG-azide linkers are critical for their application. The following tables summarize key quantitative data.

| Parameter | Thiol-Maleimide Conjugation | Reference |

| Optimal pH Range | 6.5 - 7.5 | |

| Reaction Time | 1 - 2 hours at room temperature | |

| Conjugation Efficiency | Can exceed 80% with optimized conditions | |

| Linkage Stability | Stable thioether bond |

| Parameter | CuAAC | SPAAC | Reference |

| Catalyst | Copper(I) | None | |

| Reaction Rate | Very fast (minutes to hours) | Fast (hours) | |

| Biocompatibility | Limited in living systems due to copper toxicity | High, suitable for in vivo applications | |

| Linkage Stability | Highly stable triazole ring | Highly stable triazole ring |

Experimental Protocols

The following is a general protocol for a two-step bioconjugation using a Thiol-PEG-azide linker to conjugate a cysteine-containing protein to an alkyne-modified small molecule.

Materials

-

Cysteine-containing protein (e.g., antibody fragment)

-

Maleimide-PEG-Azide linker

-

Alkyne-modified small molecule (e.g., a therapeutic payload)

-

Reaction Buffer 1 (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)

-

Reaction Buffer 2 (for CuAAC, e.g., PBS with a copper(I) source and ligand)

-

Reducing agent (e.g., TCEP) for antibody disulfide bond reduction (if necessary)

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

-

Analytical instruments (e.g., HPLC, Mass Spectrometry)

Protocol

Step 1: Conjugation of Maleimide-PEG-Azide to the Protein

-

Protein Preparation: If necessary, reduce the interchain disulfide bonds of the antibody by incubating with a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours. Remove excess TCEP by buffer exchange into Reaction Buffer 1.

-

Linker Addition: Immediately add the Maleimide-PEG-Azide linker to the reduced protein solution at a 5-10 fold molar excess.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add a quenching reagent like L-cysteine to react with any excess maleimide linker.

-

Purification: Purify the protein-PEG-azide conjugate using SEC to remove excess linker and quenching reagent.

Step 2: Click Chemistry Conjugation of the Alkyne-Modified Small Molecule

-

For CuAAC:

-

Reaction Setup: To the purified protein-PEG-azide conjugate in Reaction Buffer 2, add the alkyne-modified small molecule (typically 2-5 fold molar excess).

-

Catalyst Addition: Add the copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).

-

Incubation: Incubate the reaction for 1-4 hours at room temperature.

-

-

For SPAAC:

-

Reaction Setup: To the purified protein-PEG-azide conjugate in a biocompatible buffer (e.g., PBS), add the strained cyclooctyne-modified small molecule (typically 2-5 fold molar excess).

-

Incubation: Incubate the reaction for 4-24 hours at room temperature or 37°C.

-

Step 3: Final Purification and Characterization

-

Purification: Purify the final bioconjugate using SEC or another suitable chromatographic method to remove unreacted small molecule and catalyst components.

-

Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as HPLC (e.g., SEC, Reverse-Phase), and Mass Spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of a two-step bioconjugation using a Thiol-PEG-azide linker.

Caption: Experimental workflow for bioconjugate synthesis using a Thiol-PEG-azide linker.

Applications in Drug Development and Research

Thiol-PEG-azide linkers are extensively used in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). In this application, the thiol-reactive end of the linker is used to attach it to a monoclonal antibody, and the azide end is subsequently used to conjugate a potent cytotoxic drug. The PEG spacer enhances the stability and solubility of the ADC, contributing to an improved therapeutic index.

Beyond ADCs, these linkers are employed in:

-

PROTACs (Proteolysis Targeting Chimeras): To link a target protein-binding ligand and an E3 ligase-binding ligand.

-

Surface Modification: The thiol group can be used to anchor the linker to gold surfaces, allowing for the subsequent attachment of biomolecules via click chemistry for biosensor development.

-

Peptide and Protein Modification: For the site-specific labeling of proteins and peptides with imaging agents, affinity tags, or other functional molecules.

Conclusion

Thiol-PEG-azide linkers offer a robust and versatile platform for the synthesis of complex bioconjugates. Their two-step, bioorthogonal reaction mechanism provides a high degree of control over the conjugation process, leading to well-defined products with improved physicochemical and pharmacological properties. The ability to tune the length of the PEG spacer further enhances their utility, allowing for the optimization of bioconjugates for a wide range of applications in research, diagnostics, and drug development.

References

- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiol-PEG-Azide | AxisPharm [axispharm.com]

- 4. Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azide-Thiol PEG Linkers in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of azide-thiol polyethylene glycol (PEG) linkers in biochemistry. These heterobifunctional linkers have emerged as powerful tools in bioconjugation, drug delivery, proteomics, and diagnostics due to their versatile reactivity and the advantageous properties conferred by the PEG spacer. This document details the core applications, provides experimental protocols for key reactions, presents quantitative data for comparative analysis, and visualizes complex workflows and pathways.

Introduction to Azide-Thiol PEG Linkers

Azide-thiol PEG linkers are molecules that feature an azide (-N₃) group at one terminus and a thiol (-SH) group at the other, connected by a polyethylene glycol chain. This heterobifunctional nature allows for sequential or orthogonal conjugation of two different molecules.

-

Azide Group: The azide functionality is highly valuable for its participation in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, forming a stable triazole linkage. The azide group's bioorthogonal nature means it does not react with native functional groups in biological systems, ensuring precise conjugation.[1][2]

-

Thiol Group: The thiol group offers a reactive handle for conjugation to various electrophiles. It can readily react with maleimides to form a stable thioether bond, a common strategy for protein modification. Additionally, thiols can form disulfide bonds or be used for surface modification, particularly on gold surfaces.[3][]

-

PEG Spacer: The polyethylene glycol spacer provides several key advantages in biochemical applications. Its hydrophilicity enhances the solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides.[5] The PEG chain also increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life in vivo. Furthermore, the PEG moiety can shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity.

Core Applications in Biochemistry

The unique properties of azide-thiol PEG linkers make them suitable for a wide range of applications in biochemistry and drug development.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

A primary application of these linkers is in the construction of complex biomolecules, most notably antibody-drug conjugates (ADCs). In a typical strategy, the thiol group of the linker is reacted with a maleimide-functionalized antibody. The azide end can then be "clicked" to an alkyne-modified cytotoxic drug. The PEG spacer in this context is crucial for improving the ADC's pharmacokinetic properties and enabling a higher drug-to-antibody ratio (DAR) without causing aggregation.

Proteomics and Activity-Based Protein Profiling (ABPP)

In proteomics, azide-thiol PEG linkers can be used to create probes for activity-based protein profiling (ABPP). An azide-containing probe can be designed to react with the active site of a specific enzyme class. After labeling, the thiol group can be used for enrichment or attachment to a solid support for subsequent mass spectrometry-based identification. This approach allows for the study of enzyme function and the identification of potential drug targets.

Drug Delivery and Nanotechnology

The PEG component of these linkers is highly advantageous for drug delivery systems. PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. Azide-thiol PEG linkers can be used to attach targeting ligands to drug-loaded nanoparticles or liposomes. The thiol group can anchor the linker to a gold nanoparticle surface, while the azide can be used to attach a targeting peptide or antibody via click chemistry.

Diagnostics and Biosensors

In the realm of diagnostics, azide-thiol PEG linkers can be employed in the development of sensitive biosensors. For instance, a thiol-terminated linker can be self-assembled on a gold electrode, and the azide group can be used to immobilize a capture probe, such as a DNA oligonucleotide or an antibody. The PEG spacer helps to reduce non-specific binding to the sensor surface, improving the signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of PEG linkers and the stability of common bioconjugation linkages.

Table 1: Pharmacokinetic Parameters of PEGylated Proteins

| Protein/Peptide Conjugate | Half-life of Unconjugated Protein (hr) | Half-life of PEGylated Conjugate (hr) | Clearance (mL/hr/kg) | Volume of Distribution (Vss, mL/kg) | Reference(s) |

| Certolizumab pegol | N/A | 336 | 0.15 - 0.24 | 100 | |

| Anti-CEA scFv | 0.5 - 2 | ~15 | N/A | N/A | |

| IFN-α2b | 2.3 | 20.3 | 2.1 | 0.1 |

N/A: Not Available

Table 2: Hydrolysis Rates of Thiosuccinimide Adducts from Maleimide-Thiol Reactions

| N-Substituent on Maleimide | Half-life (t₁/₂) of Ring-Opening Hydrolysis (pH 7.4, 37°C) | Notes | Reference(s) |

| N-alkyl | ~200 - 300 hours | Traditional, less stable form prone to retro-Michael reaction. | |

| N-aminoethyl (positively charged) | ~0.4 hours | Rapid hydrolysis due to the inductive effect of the protonated amine. | |

| N-iPr-carbamoyl-aminoethyl (neutral) | ~52 hours | Slower hydrolysis compared to the charged analog. |

Table 3: Comparative Efficiency of CuAAC and SPAAC for Bioconjugation

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |

| Catalyst | Copper(I) | None (driven by ring strain) | |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications | |

| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne | |

| Yield | Typically >90% | Can be >90% but may require longer reaction times or more reactive cyclooctynes |

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments involving azide-thiol PEG linkers.

Protocol 1: Thiol-Maleimide Conjugation of a Protein

Objective: To conjugate a thiol-reactive PEG linker to a protein containing accessible cysteine residues.

Materials:

-

Protein with free thiol groups (e.g., an antibody with reduced disulfide bonds)

-

Maleimide-PEG-Azide linker

-

Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing agent (e.g., TCEP or DTT)

-

DMSO or DMF for dissolving the linker

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in degassed PBS buffer to a concentration of 1-10 mg/mL.

-

Reduction of Disulfides (if necessary): If the protein's thiol groups are in disulfide bonds, add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or desalting column before adding the maleimide linker.

-

Linker Preparation: Dissolve the Maleimide-PEG-Azide linker in DMSO or DMF to create a 10 mM stock solution.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide-linker solution to the protein solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C.

-

Purification: Remove the excess, unreacted linker and other small molecules by size-exclusion chromatography (SEC).

-

Characterization: Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling.

Workflow for Thiol-Maleimide Protein Conjugation

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-functionalized molecule to an alkyne-containing molecule using a copper(I) catalyst.

Materials:

-

Azide-functionalized molecule (e.g., Azide-PEG-Protein conjugate from Protocol 1)

-

Alkyne-functionalized molecule (e.g., a small molecule drug)

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

SEC or dialysis for purification

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Dissolve the alkyne-molecule in a suitable solvent (e.g., DMSO).

-

-

Reaction Setup: In a reaction tube, combine the azide-functionalized molecule with a slight molar excess (e.g., 1.5-5 equivalents) of the alkyne-molecule in the reaction buffer.

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.

-

Click Reaction:

-

Add the premixed catalyst solution to the azide/alkyne mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

-

Purification: Purify the final conjugate using SEC or dialysis to remove the copper catalyst, excess reagents, and byproducts.

References

- 1. Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click chemistry step growth polymerization of novel α-azide-ω-alkyne monomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Synthesis and Purification of HS-PEG11-CH2CH2N3

This technical guide provides a comprehensive overview of the synthesis and purification of the heterobifunctional linker, HS-PEG11-CH2CH2N3. This molecule is of significant interest to researchers and professionals in drug development and materials science due to its utility in bioconjugation, nanotechnology, and surface modification. The guide details a plausible multi-step synthetic protocol, purification strategies, and characterization methods, tailored for an audience with a strong background in synthetic chemistry.

Overview of this compound

This compound is a chemical linker featuring a thiol (-SH) group at one terminus and an azide (-N3) group at the other, separated by a discrete polyethylene glycol (PEG) chain of eleven ethylene glycol units. The thiol group offers a reactive handle for conjugation to maleimides or for surface attachment to gold nanoparticles. The azide group is a key component for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), enabling efficient and specific ligation to alkyne-modified molecules.[1][2] The hydrophilic PEG spacer enhances solubility in aqueous media and can reduce non-specific binding.[3]

Molecular Properties:

| Property | Value |

| Molecular Formula | C24H49N3O11S |

| Molecular Weight | 587.72 g/mol |

| Appearance | Viscous liquid or white solid |

| Purity | >95% |

Synthetic Pathway

The synthesis of this compound can be conceptualized as a multi-step process starting from a commercially available, monodisperse PEG derivative. A logical synthetic route involves the sequential modification of a PEG molecule with a hydroxyl group at one end and a protected thiol or a group that can be converted to a thiol at the other. The hydroxyl group is then converted to the azide functionality.

A plausible synthetic workflow is depicted below:

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of heterobifunctional PEG linkers.[1][4] All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

Synthesis of Mono-S-trityl-PEG11-alcohol (2)

This step involves the mono-protection of one of the terminal hydroxyl groups of PEG11-diol with a trityl group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| HO-PEG11-OH (1) | ~502.6 | 10.0 g | 1.0 |

| Trityl chloride (Trt-Cl) | 278.77 | 5.55 g | 1.0 |

| Anhydrous Pyridine | 79.10 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

Procedure:

-

Dissolve HO-PEG11-OH (1) in anhydrous pyridine in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride in anhydrous pyridine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to isolate the mono-protected product (2).

Synthesis of Mono-S-trityl-PEG11-mesylate (3)

The remaining hydroxyl group is activated by conversion to a mesylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (from previous step) | Molar Equivalents |

| Trt-S-PEG11-OH (2) | ~745.0 | 1.0 | 1.0 |

| Methanesulfonyl chloride (MsCl) | 114.55 | 1.3 | 1.3 |

| Triethylamine (Et3N) | 101.19 | 1.5 | 1.5 |

| Anhydrous Dichloromethane (DCM) | 84.93 | - | - |

Procedure:

-

Dissolve Trt-S-PEG11-OH (2) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine to the solution.

-

Add methanesulfonyl chloride dropwise and stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated NaHCO3 and brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate to yield the crude mesylate (3), which is often used in the next step without further purification.

Synthesis of Mono-S-trityl-PEG11-azide (4)

The mesylate is displaced by an azide ion to introduce the azide functionality.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (from previous step) | Molar Equivalents |

| Trt-S-PEG11-OMs (3) | ~822.1 | 1.0 | 1.0 |

| Sodium azide (NaN3) | 65.01 | 3.0 | 3.0 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | - | - |

Procedure:

-

Dissolve the crude Trt-S-PEG11-OMs (3) in anhydrous DMF.

-

Add sodium azide and heat the reaction mixture to 80-90 °C for 12-16 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate or DCM.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify by silica gel column chromatography to obtain the pure azide product (4).

Synthesis of HS-PEG11-N3 (5)

The final step involves the deprotection of the trityl group to reveal the free thiol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (from previous step) | Molar Equivalents |

| Trt-S-PEG11-N3 (4) | ~770.0 | 1.0 | 1.0 |

| Trifluoroacetic acid (TFA) | 114.02 | 50% v/v in DCM | - |

| Triisopropylsilane (TIS) | 158.36 | 5% v/v in DCM | - |

| Dichloromethane (DCM) | 84.93 | - | - |

Procedure:

-

Dissolve Trt-S-PEG11-N3 (4) in a solution of 50% TFA and 5% TIS in DCM.

-

Stir the reaction at room temperature for 2-4 hours. TIS acts as a scavenger for the trityl cation.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final product, HS-PEG11-N3 (5).

Purification and Characterization

Purification:

-

Column Chromatography: Silica gel is the standard stationary phase. The mobile phase is typically a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes).

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for final purification to achieve high purity. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid is a common system.

Characterization:

| Technique | Expected Results |

| ¹H NMR | - Characteristic peaks for the PEG backbone (~3.6 ppm).- Peaks corresponding to the protons adjacent to the thiol and azide groups. |

| ¹³C NMR | - A prominent peak for the PEG backbone carbons (~70 ppm).- Signals for the carbons attached to the terminal functional groups. |

| Mass Spectrometry (ESI-MS) | - The molecular ion peak corresponding to the calculated mass of the product. |

| FT-IR | - A characteristic azide stretch at ~2100 cm⁻¹. |

Storage and Handling

This compound should be stored at -20°C under an inert atmosphere to prevent oxidation of the thiol group. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment. For use, it is recommended to prepare fresh solutions and use them promptly.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of standard organic chemistry techniques. The protocols provided in this guide offer a robust pathway to obtain this valuable heterobifunctional linker. Proper purification and characterization are crucial to ensure the quality and reactivity of the final product for downstream applications in bioconjugation and materials science.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of HS-Peg11-CH2CH2N3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and utilization of the heterobifunctional linker, HS-Peg11-CH2CH2N3. This molecule, featuring a thiol (-SH) group at one end of a polyethylene glycol (PEG) chain and an azide (-N3) group at the other, is a valuable tool in bioconjugation and is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to the following guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound for successful experimental outcomes.

Chemical and Physical Properties

This compound is a PEG-based linker that offers a balance of hydrophilicity and chemical reactivity.[1] The thiol group provides a reactive handle for conjugation to molecules containing maleimides, while the azide group is amenable to "click chemistry" reactions with alkynes.[1][2]

| Property | Value |

| Appearance | White to off-white solid or viscous liquid |

| Solubility | Water, Ethanol, Chloroform, DMSO |

| Reactive Groups | Thiol (-SH), Azide (-N3) |

Safety Precautions

Hazards Associated with Organic Azides

Organic azides are energetic compounds and should be handled with care to prevent potential explosive decomposition.[3][4]

-

Heat and Light Sensitivity: Avoid heating organic azides, as this can lead to violent decomposition. Store in a dark environment.

-

Shock and Friction Sensitivity: Avoid grinding or subjecting the compound to excessive friction.

-

Chemical Incompatibility:

-

Acids: Do not mix with acids, as this can form highly toxic and explosive hydrazoic acid.

-

Metals: Avoid contact with metal spatulas or metal-containing reagents, which can form shock-sensitive metal azides.

-

Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.

-

Hazards Associated with Thiols

The primary hazards associated with thiols are their strong, unpleasant odor and their susceptibility to oxidation.

-

Odor: Always handle thiols in a well-ventilated fume hood to minimize odor exposure.

-

Oxidation: Thiols can be oxidized by air to form disulfide bonds, which will render the compound inactive for its intended conjugation reactions. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) when possible.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

Handling and Storage

Proper handling and storage procedures are essential to maintain the quality and reactivity of this compound.

Storage

-

Temperature: Store the compound at -20°C for long-term stability.

-

Environment: Keep the container tightly sealed and desiccated to prevent oxidation and hydrolysis.

-

Light: Protect from light by storing in an amber vial or in a dark location.

Handling

-

Inert Atmosphere: For optimal stability, handle the compound under an inert gas like argon or nitrogen.

-

Solution Preparation: Prepare solutions fresh for each use. If a stock solution must be prepared, it should be stored at -20°C and used promptly.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound.

Experimental Protocols and Workflows

This compound is a versatile linker used in various bioconjugation applications, most notably in the synthesis of PROTACs. The following sections detail the experimental protocols for the key reactions involving its thiol and azide functionalities.

Thiol-Maleimide Conjugation

The thiol group of this compound reacts specifically with maleimide groups to form a stable thioether bond. This reaction is commonly used to attach the linker to proteins or other molecules containing a maleimide moiety.

Experimental Protocol:

-

Prepare the Thiol-Containing Molecule: Dissolve the molecule to be conjugated (containing a free thiol) in a degassed buffer at pH 7-7.5 (e.g., PBS, HEPES, or Tris).

-

Prepare the Maleimide Solution: Immediately before use, dissolve the maleimide-containing molecule in an appropriate solvent (e.g., DMSO or DMF).

-

Reaction: Add the maleimide solution to the thiol solution. A 10-20 fold molar excess of the maleimide is often recommended.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Purify the conjugate using standard techniques such as gel filtration, HPLC, or FPLC to remove unreacted starting materials.

Caption: Workflow for Thiol-Maleimide Conjugation.

Azide-Alkyne "Click" Chemistry

The azide group of this compound undergoes a highly efficient and specific copper(I)-catalyzed cycloaddition reaction with a terminal alkyne, a cornerstone of "click chemistry."

Experimental Protocol:

-

Prepare Stock Solutions:

-

Azide-containing molecule (this compound) in a suitable solvent (e.g., DMSO).

-

Alkyne-containing molecule in a suitable solvent.

-

Copper(II) sulfate (CuSO4) in water.

-

A copper-stabilizing ligand such as THPTA in water.

-

A reducing agent such as sodium ascorbate in water (prepare fresh).

-

-

Reaction Setup: In a reaction tube, combine the alkyne-containing molecule and the azide-containing molecule (a slight excess of one reactant may be used).

-

Catalyst Addition: Add the copper(II) sulfate and the ligand to the reaction mixture.

-

Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Purification: Purify the resulting triazole product using appropriate chromatographic methods.

Caption: Workflow for Azide-Alkyne Click Chemistry.

Application in PROTAC Synthesis

This compound is an ideal linker for constructing PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The synthesis of a PROTAC using this linker typically involves a two-step conjugation process.

Caption: General PROTAC Mechanism of Action.

Waste Disposal

Proper disposal of waste containing this compound and its reaction byproducts is critical for laboratory safety.

-

Azide Waste: Collect all azide-containing waste in a designated, clearly labeled container. Do not mix with acidic waste.

-

Thiol Waste: Thiol-containing waste should also be collected in a designated container. Glassware that has come into contact with thiols should be decontaminated by soaking in a bleach solution.

-

Consult Local Regulations: Always follow your institution's specific guidelines for chemical waste disposal.

By adhering to the safety, handling, and storage protocols outlined in this guide, researchers can safely and effectively utilize this compound in their drug discovery and development efforts.

References

Navigating the Medium: A Technical Guide to the Solubility of Thiol-PEG11-Azide

For researchers, scientists, and professionals in drug development, understanding the solubility of functionalized polyethylene glycol (PEG) linkers like Thiol-PEG11-Azide is critical for the successful design and execution of bioconjugation, drug delivery systems, and surface modification protocols. This guide provides a comprehensive overview of the solubility of Thiol-PEG11-Azide in both aqueous and organic solvents, offering a practical framework for its application in research and development.

The inherent properties of the polyethylene glycol chain largely govern the solubility of Thiol-PEG11-Azide. The PEG linker imparts hydrophilicity, significantly influencing its behavior in various solvents.[1][2] Generally, PEGylated compounds, including Thiol-PEG-Azide derivatives, exhibit broad solubility in a range of polar solvents.[3][4][5]

Quantitative Solubility Data

Precise quantitative solubility data for Thiol-PEG11-Azide is not extensively published. However, based on the general characteristics of similar PEGylated molecules and available product information for related compounds, a qualitative summary of its expected solubility is presented in Table 1. It is important to note that the solubility can be influenced by the purity of the compound and the presence of any additives. For instance, a related compound, Methoxy PEG Azide, is reported to be soluble at 10 mg/mL in water, chloroform, and DMSO.

Table 1: Qualitative Solubility of Thiol-PEG-Azide Derivatives in Common Solvents

| Solvent Class | Solvent Name | Expected Solubility |

| Aqueous | Water | High |

| Phosphate-Buffered Saline (PBS) | High | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High |

| Dimethylformamide (DMF) | High | |

| Acetonitrile (ACN) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Chlorinated | Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble | |

| Alcohols | Ethanol | Soluble |

| Methanol | Soluble | |

| Non-polar | Toluene | Less Soluble |

| Diethyl Ether | Not Soluble |

Experimental Protocol: Determination of Aqueous Solubility

For researchers requiring precise solubility measurements for their specific application, a standardized experimental protocol is essential. The following method provides a robust framework for determining the aqueous solubility of Thiol-PEG11-Azide. This protocol is adapted from established methods for similar PEGylated compounds.

Objective: To determine the saturation solubility of Thiol-PEG11-Azide in a given aqueous buffer (e.g., PBS, pH 7.4).

Materials:

-

Thiol-PEG11-Azide

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Microcentrifuge tubes

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

Analytical method for quantification (e.g., HPLC-UV, NMR, or a colorimetric assay like the Ellman's test for the thiol group)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Thiol-PEG11-Azide to a known volume of the aqueous buffer in a microcentrifuge tube. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly seal the tube.

-

-

Equilibration:

-

Incubate the suspension at a constant temperature (e.g., 25°C) on an orbital shaker for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After incubation, visually confirm that undissolved solid remains.

-

Centrifuge the suspension at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully collect the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the aqueous buffer to a concentration within the linear range of the chosen analytical method.

-

Determine the concentration of Thiol-PEG11-Azide in the diluted sample using a pre-calibrated analytical method.

-

-

Calculation:

-

Calculate the original concentration in the undiluted supernatant, which represents the aqueous solubility of Thiol-PEG11-Azide under the tested conditions.

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in determining the aqueous solubility of Thiol-PEG11-Azide.

Caption: Workflow for determining the aqueous solubility of Thiol-PEG11-Azide.

Logical Relationship of Solubility Factors

The solubility of Thiol-PEG11-Azide is a result of the interplay between its structural components and the properties of the solvent. The following diagram illustrates this relationship.

Caption: Factors influencing the solubility of Thiol-PEG11-Azide.

References

The Strategic Role of the PEG11 Spacer in HS-Peg11-CH2CH2N3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, HS-Peg11-CH2CH2N3, represents a sophisticated tool in the field of bioconjugation, enabling the precise linkage of molecules for the development of advanced therapeutics and diagnostics. At its core lies the discrete polyethylene glycol (PEG) spacer of eleven ethylene glycol units (PEG11), a component that plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the resulting conjugate. This technical guide delves into the multifaceted functions of the PEG11 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Functions of the PEG11 Spacer in Bioconjugation

The this compound linker is comprised of three key functional components: a thiol (-SH) group, a terminal azide (-N3) group, and the PEG11 spacer that connects them. The thiol group allows for covalent linkage to molecules containing maleimide groups or to metal surfaces, while the azide group is primed for highly specific click chemistry reactions with alkyne-containing molecules.[1] The PEG11 spacer, however, is far more than a simple connector; it is a critical modulator of the bioconjugate's properties.

The primary advantages imparted by the PEG11 spacer include:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, such as cytotoxic drugs used in Antibody-Drug Conjugates (ADCs), are hydrophobic. This can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG11 spacer significantly improves the overall water solubility of the bioconjugate, preventing aggregation and facilitating formulation and handling.[2][3][4]

-

Improved Pharmacokinetics: The PEG11 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[2] By creating a hydrophilic "shield," it can reduce renal clearance and recognition by the immune system, leading to prolonged exposure at the target site and an improved therapeutic index.

-

Reduced Immunogenicity and Enhanced Stability: The PEG spacer can create a protective hydration layer around the bioconjugate. This "stealth" effect can mask potentially immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an adverse immune response. This hydration layer also offers protection against enzymatic degradation, enhancing the stability of the conjugate in biological fluids.

-

Optimal Spacing and Mitigation of Steric Hindrance: The defined length of the PEG11 spacer provides crucial spatial separation between the conjugated molecules. This is critical for preserving the biological activity of a protein or antibody by preventing the conjugated payload from sterically hindering its binding site. This spacing also ensures that the payload remains accessible to its target once the bioconjugate has reached its destination.

Below is a logical diagram illustrating the key advantages of incorporating a PEG spacer in bioconjugation.

Core advantages of the PEG11 spacer in bioconjugation.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical design parameter that can significantly influence the biological and pharmacological properties of a bioconjugate. While specific data for PEG11 is often integrated within broader studies, the following tables summarize quantitative data from studies investigating the impact of varying PEG spacer lengths, providing valuable insights into the expected effects of a PEG11 spacer.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG2 | ~7.0 | 0.82 |

| PEG4 | ~6.0 | 0.71 |

| PEG8 | ~4.5 | 0.53 |

| PEG12 | Not explicitly stated, but trend suggests further decrease | - |

| PEG24 | Slower clearance rates observed | - |

| Data synthesized from studies on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. |

Table 2: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity (IC50)

| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length (n) | IC50 (nM) |

| natGa-NOTA-PEG2-RM26 | 2 | 3.1 ± 0.2 |

| natGa-NOTA-PEG3-RM26 | 3 | 3.9 ± 0.3 |

| natGa-NOTA-PEG4-RM26 | 4 | 5.4 ± 0.4 |

| natGa-NOTA-PEG6-RM26 | 6 | 5.8 ± 0.3 |

| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific context, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. |

Table 3: Impact of PEG Spacer Length on In Vivo Antitumor Efficacy

| Conjugate | PEG Spacer Length (kDa) | Half-life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) |

| ZHER2-SMCC-MMAE | 0 | 1x | 1x |

| ZHER2-PEG4K-MMAE | 4 | 2.5x | 4.5x |

| ZHER2-PEG10K-MMAE | 10 | 11.2x | 22x |

| Data from a study on affibody-drug conjugates, demonstrating that while longer PEG chains significantly increase half-life, they can also reduce in vitro cytotoxicity. |

These data collectively suggest that the PEG11 spacer is likely to offer a favorable balance of improved pharmacokinetics and retained biological activity.

Experimental Protocols

The following sections provide detailed methodologies for the key conjugation chemistries enabled by the this compound linker.

Protocol for Thiol-Maleimide Conjugation

This protocol describes the conjugation of the thiol group of this compound to a protein containing a maleimide group.

Materials:

-

Maleimide-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reducing agent (e.g., TCEP-HCl), if antibody reduction is required

-

Quenching reagent (e.g., free cysteine or N-acetylcysteine)

-

Purification system (e.g., size exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation: If conjugating to a native disulfide bond in an antibody, first reduce the antibody with a 10-20 fold molar excess of TCEP-HCl in PBS at 37°C for 1-2 hours. Remove the reducing agent using a desalting column.

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the maleimide-functionalized protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent re-oxidation of thiols.

-

Quenching the Reaction: Add a quenching reagent such as free cysteine at a concentration 2-3 times higher than the initial maleimide concentration to react with any excess maleimide groups.

-

Purification: Remove excess, unreacted linker and byproducts by size exclusion chromatography or dialysis.

-

Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

The following diagram illustrates the general workflow for this conjugation.

Workflow for Thiol-Maleimide Conjugation.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" conjugation of the azide-functionalized end of the linker to an alkyne-containing molecule.

Materials:

-

Azide-functionalized bioconjugate (from section 3.1)

-

Alkyne-containing payload (e.g., a cytotoxic drug)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS)

-

Anhydrous DMSO

-

Purification system (e.g., SEC)

Procedure:

-

Prepare Reagents:

-

Dissolve the azide-functionalized bioconjugate in PBS.

-

Dissolve the alkyne-payload in DMSO to a concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 250 mM stock solution of THPTA in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized bioconjugate with the desired molar excess of the alkyne-payload solution.

-

In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.

-

-

Click Reaction:

-

Add the CuSO₄/THPTA mixture to the bioconjugate/payload solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix and incubate the reaction at room temperature for 1-2 hours.

-

-

Purification: Purify the resulting final bioconjugate using an SEC column to remove excess payload and other small molecules.

-

Characterization: Analyze the final conjugate for purity, drug-to-antibody ratio (if applicable), and biological activity.

The following diagram illustrates a typical workflow for the synthesis of an ADC using this method.

Workflow for ADC synthesis with a PEG11 linker.

Conclusion

The PEG11 spacer within the this compound linker is a critical design element that profoundly influences the properties and performance of the resulting bioconjugate. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG11 spacer in their work, ultimately contributing to the creation of more effective and safer biologics.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with Thiol-Reactive PEG11-Azide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of a thiol-reactive polyethylene glycol (PEG) linker containing an azide group to a protein. This method is a cornerstone of modern bioconjugation, enabling the site-specific modification of proteins for various applications, including therapeutic drug delivery, in vivo imaging, and diagnostic assays. The introduction of an azide handle onto the protein surface allows for subsequent bioorthogonal "click chemistry" reactions, providing a versatile platform for attaching a wide range of functionalities.

The protocol outlined below focuses on the use of a maleimide-functionalized PEG linker for covalent attachment to free sulfhydryl groups (-SH) on cysteine residues within a protein. This approach offers high selectivity and efficiency under mild reaction conditions.

Quantitative Data Summary

The efficiency and outcome of the conjugation reaction are dependent on several factors, including the protein concentration, the molar ratio of the PEG reagent to the protein, buffer composition, pH, and incubation time. The following table summarizes typical parameters for the conjugation of a generic protein with a maleimide-PEG-azide reagent.

| Parameter | Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |

| Molar Ratio (PEG:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein to achieve the desired degree of labeling. |

| Reaction Buffer | Phosphate-buffered saline (PBS), Tris, or HEPES | The buffer should be free of thiol-containing agents.[1] |

| Reaction pH | 6.5 - 7.5 | This pH range favors the specific reaction between the maleimide and the thiol group while minimizing side reactions with amines.[2][3] |

| Incubation Temperature | Room Temperature (20-25°C) or 4°C | |

| Incubation Time | 1-4 hours at room temperature or 2-8 hours at 4°C | Longer incubation times may be required at lower temperatures. |

| Degree of Labeling (DOL) | Variable | Dependent on the number of accessible cysteine residues and reaction conditions. Can be determined by mass spectrometry. |

| Yield of Conjugate | > 90% | With optimized conditions. |

Experimental Protocol

This protocol describes the steps for conjugating a maleimide-PEG11-azide to a protein containing accessible cysteine residues.

Materials:

-

Protein with free cysteine residue(s)

-

Maleimide-PEG11-Azide linker

-

Reaction Buffer: 1x PBS, pH 7.2 (or 10-100 mM Tris or HEPES, pH 7.0-7.5), degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification column: Size-exclusion chromatography (SEC) or dialysis system

-

Quenching reagent (optional): Low molecular weight thiol (e.g., glutathione, mercaptoethanol)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any thiol-containing compounds.

-

(Optional) If the protein's cysteine residues are involved in disulfide bonds, they may need to be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. Remove the excess TCEP using a desalting column before proceeding.

-

-

PEG-Azide Reagent Preparation:

-

Allow the Maleimide-PEG11-Azide reagent to warm to room temperature.

-

Prepare a 10 mM stock solution of the Maleimide-PEG11-Azide in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

-

-

Conjugation Reaction:

-

Add the Maleimide-PEG11-Azide stock solution to the protein solution at a 10:1 to 20:1 molar excess. Add the reagent dropwise while gently stirring or vortexing the protein solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

(Optional) To stop the reaction, add a low molecular weight thiol to consume any excess maleimide reagent.

-

Purify the protein-PEG-azide conjugate from excess unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the molecular weight of the protein and the PEG linker.

-

-

Characterization and Storage:

-

Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA or absorbance at 280 nm).

-

Assess the degree of labeling (DOL) using mass spectrometry.

-

Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage. For long-term storage, the addition of 5-10 mg/mL BSA and 0.01-0.03% sodium azide can prevent denaturation and microbial growth.

-

Visualizations

Below are diagrams illustrating the experimental workflow and the subsequent application of the azide-modified protein in a click chemistry reaction.

Caption: Experimental workflow for protein conjugation with Maleimide-PEG-Azide.

Caption: Two-step bioconjugation strategy using a PEG-azide linker.

References

Surface Modification of Gold Nanoparticles with Thiol-PEG-Azide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the surface modification of gold nanoparticles (AuNPs) using a hetero-bifunctional polyethylene glycol (PEG) linker containing a thiol group at one terminus and an azide group at the other (thiol-PEG-azide). This functionalization strategy leverages the strong affinity of thiol groups for the gold surface to form a stable, biocompatible PEG layer that reduces non-specific protein adsorption and enhances colloidal stability.[1][2][3][4] The terminal azide group serves as a versatile chemical handle for the covalent attachment of biomolecules, drugs, or imaging agents via "click chemistry," a highly efficient and specific conjugation method.[5] This makes azide-functionalized AuNPs a powerful platform for a wide range of biomedical applications, including targeted drug delivery, diagnostics, and biomedical imaging.

Overview of the Functionalization and Application Pathway

The surface modification process involves the initial synthesis of gold nanoparticles, followed by the ligand exchange reaction to coat the nanoparticles with thiol-PEG-azide. The resulting azide-functionalized AuNPs are then ready for subsequent bioconjugation using click chemistry.

Figure 1: Workflow for the preparation and application of azide-functionalized gold nanoparticles.

Experimental Protocols

This section details the protocols for the synthesis of gold nanoparticles and their subsequent surface modification with thiol-PEG-azide.

Protocol 1: Synthesis of Gold Nanoparticles (Citrate Reduction Method)

This protocol is based on the widely used Turkevich method for synthesizing spherical gold nanoparticles with a diameter of approximately 15-20 nm.

Materials:

-

Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)

-

Trisodium citrate dihydrate (38.8 mM)

-

Ultrapure water (18.2 MΩ·cm)

-

Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

Procedure:

-

Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with a condenser to prevent evaporation.

-

While boiling and stirring vigorously, rapidly add 10 mL of 38.8 mM trisodium citrate solution.

-

The solution color will change from pale yellow to colorless, then to a deep red or burgundy, indicating the formation of AuNPs.

-

Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.

-

Allow the solution to cool to room temperature while stirring.

-

Store the resulting AuNP suspension at 4°C.

Protocol 2: Surface Modification with Thiol-PEG-Azide

This protocol describes the ligand exchange process to functionalize the synthesized AuNPs with thiol-PEG-azide.

Materials:

-

Synthesized gold nanoparticle suspension

-

Thiol-PEG-azide (e.g., HS-PEG-N₃, MW 2000-5000 Da)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ultrapure water

Procedure:

-

To 10 mL of the AuNP suspension, add an aqueous solution of thiol-PEG-azide to a final concentration of 10-50 µM. The optimal concentration may vary depending on the PEG molecular weight and desired grafting density.

-

Incubate the mixture at room temperature for 18-24 hours with gentle stirring. This allows for the displacement of citrate ions from the AuNP surface by the thiol groups of the PEG linker, forming a stable Au-S bond.

-

After incubation, purify the PEGylated AuNPs to remove excess, unbound thiol-PEG-azide.

-

Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 14,000 rpm for 30 minutes for ~20 nm particles).

-

Carefully remove the supernatant containing the unbound PEG.

-

Resuspend the pellet in fresh ultrapure water or PBS.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

-

After the final wash, resuspend the purified azide-functionalized AuNPs in the desired buffer for storage or further use.

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm the successful surface modification and to assess the properties of the functionalized nanoparticles.

Characterization Techniques and Expected Outcomes

| Technique | Parameter Measured | Bare AuNPs (Expected) | Thiol-PEG-Azide AuNPs (Expected) |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) | Peak at ~520 nm | Red-shift of SPR peak (e.g., 2-5 nm) due to change in local refractive index |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity Index (PDI) | Smaller diameter, low PDI | Increased hydrodynamic diameter due to PEG layer, low PDI indicating no aggregation |